2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method involves the reaction of 2-hydroxybenzaldehyde, malononitrile, and pyridine-4-carbaldehyde in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water at room temperature or under reflux conditions. The use of environmentally benign catalysts, such as urea, has been reported to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-chromene derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound’s chromene core makes it a candidate for the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting cell division during the metaphase stage . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(phenyl)-4H-chromene-3-carbonitrile
- 2-amino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile
- 2-amino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile
Uniqueness
2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile stands out due to the presence of the pyridine ring, which enhances its binding affinity to various biological targets. This structural feature also contributes to its unique electronic properties, making it a valuable compound for both medicinal and material science applications .
Properties
IUPAC Name |
2-amino-4-pyridin-4-yl-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-11-16-18(12-5-7-22-8-6-12)15-9-13-3-1-2-4-14(13)10-17(15)23-19(16)21/h1-10,18H,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRJKRYOOAARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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